2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide
Overview
Description
Scientific Research Applications
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a compound with significant pharmacological properties, particularly in gastro-intestinal diagnostics and treatment. Although it is not the exact compound you mentioned, its pharmacological properties offer insight into how related compounds might be studied and applied in scientific research:
Pharmacodynamic Studies : Metoclopramide has been shown to affect gastro-intestinal motility significantly, improving conditions like gastric emptying and duodenal bulb distension. These actions are primarily achieved through its effects on muscle tone and peristalsis across the gastro-intestinal tract, without significantly affecting colonic motor activity in vivo.
Clinical Applications : Beyond its diagnostic uses in radiology and endoscopy, metoclopramide has been employed in managing post-operative vomiting, facilitating drug absorption (e.g., salicylate, paracetamol), and as a treatment in Parkinsonian patients receiving levodopa. This indicates its versatility in therapeutic applications beyond its primary indications.
Mechanism of Action : The drug's anti-emetic effects suggest a central dopaminergic antagonist property, blocking the chemoreceptor trigger zone for vomiting. This mechanism might provide a basis for researching related compounds' effects on the central nervous system and their potential applications in treating nausea and vomiting associated with various conditions.
This review on metoclopramide demonstrates the importance of understanding a drug's pharmacological properties for its application in clinical practice and potential research areas. Such knowledge can guide the development of new therapeutic agents and diagnostic tools, contributing to advancements in medical science and patient care (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(14)13(16)15(2)7-10-8-17-11-5-3-4-6-12(11)18-10/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDVHJYLVYNQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1COC2=CC=CC=C2O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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